molecular formula C8H5IO2 B13698253 4-Iodobenzofuran-7-ol

4-Iodobenzofuran-7-ol

Cat. No.: B13698253
M. Wt: 260.03 g/mol
InChI Key: YMXWFVNOYDOTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzofuran-7-ol is a chemical compound belonging to the benzofuran family, characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 7th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzofuran-7-ol typically involves the iodination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodobenzofuran-7-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Iodobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 4-Iodobenzofuran-7-ol is unique due to the presence of both the iodine atom and the hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H5IO2

Molecular Weight

260.03 g/mol

IUPAC Name

4-iodo-1-benzofuran-7-ol

InChI

InChI=1S/C8H5IO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI Key

YMXWFVNOYDOTRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.